

# Absolute configuration of 2-Amino-1,2-diphenylethanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-1,2-diphenylethanol

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An In-Depth Technical Guide to the Absolute Configuration of **2-Amino-1,2-diphenylethanol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-1,2-diphenylethanol** is a chiral amino alcohol with two stereogenic centers, giving rise to four possible stereoisomers. The precise three-dimensional arrangement, or absolute configuration, of these stereoisomers is critical as it dictates their chemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of **2-Amino-1,2-diphenylethanol**, detailed experimental protocols for the determination of their absolute configuration, and insights into their applications in chemical synthesis and neuroscience.

## Stereoisomers of 2-Amino-1,2-diphenylethanol

The four stereoisomers of **2-Amino-1,2-diphenylethanol** are comprised of two pairs of enantiomers. The erythro or cis diastereomers are (1S,2R) and (1R,2S), while the threo or trans diastereomers are (1S,2S) and (1R,2R).

## Quantitative Data of Stereoisomers

The distinct physical properties of the stereoisomers, such as melting point and specific optical rotation, are crucial for their identification and characterization.

Stereoisomer	Configuration	CAS Number	Melting Point (°C)	Specific Optical Rotation ( $[\alpha]D$ )
(+)-erythro	(1S,2R)	23364-44-5	142-144 <sup>[1]</sup>	+7.0° (c=0.6 in EtOH) <sup>[1]</sup>
(-)-erythro	(1R,2S)	23190-16-1	142-144 <sup>[2][3][4]</sup>	-7.0° (c=0.6 in EtOH) <sup>[2]</sup>
(+)-threo	(1R,2R)	Not specified	Not specified	Not specified
(-)-threo	(1S,2S)	Not specified	Not specified	Not specified

## Experimental Protocols for Determining Absolute Configuration

The unambiguous determination of the absolute configuration of chiral molecules is a fundamental requirement in stereochemistry and drug development.<sup>[5]</sup> The primary methods employed for this purpose are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

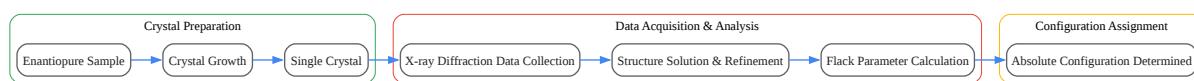
### Single-Crystal X-ray Crystallography

X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.<sup>[6][7]</sup> <sup>[8][9]</sup>

#### Detailed Experimental Protocol:

- **Crystal Growth:** A single crystal of an enantiomerically pure sample of **2-Amino-1,2-diphenylethanol** is grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
- **Data Collection:** The grown crystal is mounted on a diffractometer. X-ray diffraction data is collected, with the choice of radiation wavelength being critical to maximize the anomalous dispersion effect. For organic molecules containing primarily light atoms, copper radiation (Cu K $\alpha$ ) is often preferred.<sup>[7]</sup>

- Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. During the refinement of the structural model, the Flack parameter is calculated.
- Absolute Configuration Assignment: The absolute configuration is determined by analyzing the Flack parameter. A value close to 0 indicates that the assigned configuration is correct, while a value close to 1 suggests that the inverted structure is the correct one.<sup>[7]</sup> For the racemic **cis-2-amino-1,2-diphenylethanol**, crystal structure analysis has shown that the (1S,2R) and (1R,2S) enantiomers form distinct helical columnar structures in the crystal lattice.<sup>[10]</sup>



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Workflow for Absolute Configuration Determination by X-ray Crystallography.

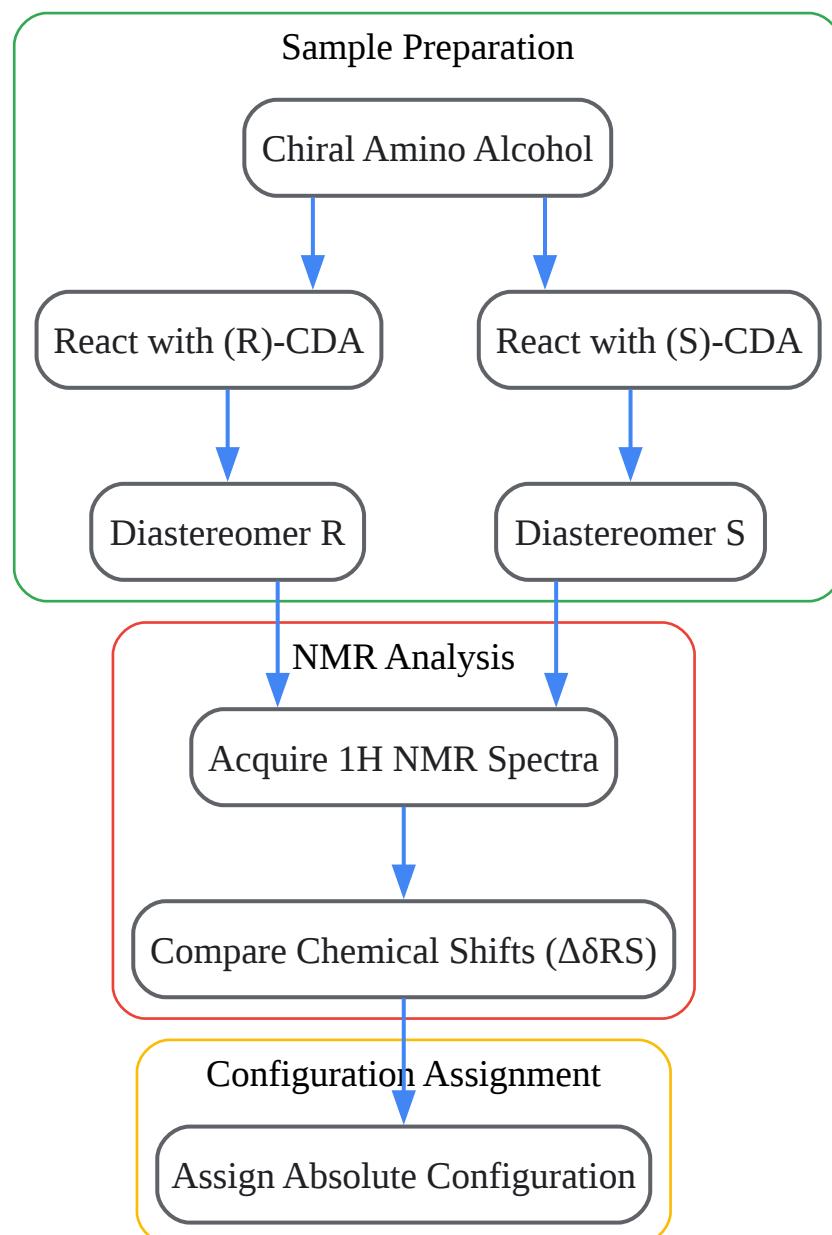
## NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful technique for determining the absolute configuration of chiral molecules in solution.<sup>[6][11]</sup> The Mosher method is a classic example of this approach.<sup>[12]</sup>

### Detailed Experimental Protocol:

- Derivatization: The enantiopure **2-Amino-1,2-diphenylethanol** is reacted with both enantiomers of a chiral derivatizing agent, such as (R)- and (S)- $\alpha$ -methoxy- $\alpha$ -trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters and amides. This can be performed directly in an NMR tube using polymer-supported coupling agents to simplify the procedure.<sup>[13]</sup>
- NMR Spectra Acquisition:  $^1\text{H}$  NMR spectra are recorded for both diastereomeric products.

- Spectral Analysis: The chemical shifts ( $\delta$ ) of protons near the stereocenter are compared between the two diastereomers. The differences in chemical shifts ( $\Delta\delta_{RS} = \delta_R - \delta_S$ ) are calculated.
- Configuration Assignment: Based on the established model of the CDA, the signs of the  $\Delta\delta_{RS}$  values for substituents around the chiral center are correlated to the absolute configuration of the original amino alcohol.[12]



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Workflow for Absolute Configuration Determination by NMR with a CDA.

## Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[\[6\]](#)[\[14\]](#) It is a sensitive technique for determining absolute configuration, especially when combined with computational methods.[\[15\]](#)[\[16\]](#)

### Detailed Experimental Protocol:

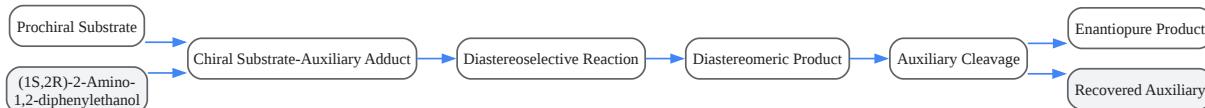
- Sample Preparation: A solution of the enantiomerically pure **2-Amino-1,2-diphenylethanol** is prepared in a suitable transparent solvent.
- CD Spectrum Measurement: The CD spectrum of the sample is recorded on a CD spectrometer, typically over a range of UV-Vis wavelengths.
- Comparison and Assignment: The experimental CD spectrum is compared with the spectra of compounds with known absolute configurations or with theoretically calculated spectra. [\[14\]](#) A match between the experimental and a known or calculated spectrum allows for the assignment of the absolute configuration.[\[14\]](#)

## Applications

The stereoisomers of **2-Amino-1,2-diphenylethanol** are valuable in both synthetic chemistry and pharmacology.

## Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[\[17\]](#) (1S,2R)-**2-Amino-1,2-diphenylethanol** has been effectively used as a chiral auxiliary in the asymmetric synthesis of  $\beta$ -lactams.[\[18\]](#) It can also be used to prepare chiral selectors for HPLC and as a chiral auxiliary in the synthesis of homopropargylic alcohols.



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- To cite this document: BenchChem. [Absolute configuration of 2-Amino-1,2-diphenylethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215729#absolute-configuration-of-2-amino-1-2-diphenylethanol]

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